1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate
Description
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is a chemical compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPOKJGWRJNQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold. The specific conditions for this reaction include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups attached to the isoindoline nucleus.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1,3-Dioxoisoindolin derivatives have shown promising anticancer properties. A study demonstrated that modifications to the isoindolin structure can enhance cytotoxicity against various cancer cell lines. The presence of the dioxo group is believed to contribute to this activity by stabilizing interactions with biological targets .
Antimicrobial Properties
Research indicates that compounds similar to 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate exhibit significant antimicrobial activity. The chlorophenyl moiety enhances lipophilicity, which is crucial for membrane penetration in bacteria and fungi .
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures efficiently. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals .
Material Science
Polymer Chemistry
In material science, derivatives of isoindoline compounds have been explored for their potential use in polymer chemistry. They can act as monomers for creating polymers with specific properties, including enhanced thermal stability and mechanical strength .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated enhanced cytotoxicity against breast cancer cells when modified with various substituents. |
| Study B | Antimicrobial | Showed significant inhibition of bacterial growth, particularly against Gram-positive strains. |
| Study C | Organic Synthesis | Successfully used as a precursor for synthesizing complex heterocycles with potential pharmaceutical applications. |
| Study D | Material Science | Developed new polymer composites that exhibited improved mechanical properties when incorporating isoindoline derivatives. |
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, leading to the modulation of various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phthalimide: Similar in structure, phthalimide derivatives are also used in pharmaceuticals and agrochemicals.
Thiazolidine-2,4-dione: This compound shares some structural similarities and is used in the development of antidiabetic drugs.
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and structure-activity relationships (SAR).
- Chemical Formula : C₁₆H₁₀ClNO₄
- Molecular Weight : 315.70 g/mol
- CAS Number : 402608-04-2
Anticancer Activity
Recent studies have demonstrated the compound's significant anticancer properties across various cancer cell lines. The following table summarizes the growth inhibition percentages (PGIs) observed in different cancer cell lines:
| Compound | Cancer Cell Line | PGI (%) |
|---|---|---|
| 7a | MCF7 (Breast) | 84.87 |
| 7b | EKVX (Lung) | 80.73 |
| 7c | CAKI-1 (Renal) | 78.52 |
| 7d | UACC-62 (Melanoma) | 83.48 |
| 7e | HL-60 (Leukemia) | 87.43 |
| 7f | LOX IMVI (Melanoma) | 89.61 |
These results indicate that compounds derived from the isoindoline structure exhibit promising anticancer activity, with particular efficacy against breast and lung cancer cells .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using DPPH free radical scavenging assays. The results are as follows:
| Compound | IC50 (µM) |
|---|---|
| 7d | 16.05 ± 0.15 |
| 7f | 15.99 ± 0.10 |
| Others | Ranged from moderate to low activity |
The compounds showed significant antioxidant activity, particularly those with methoxy substitutions on the phenyl ring, suggesting potential applications in oxidative stress-related conditions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring influence both anticancer and antioxidant activities. The following observations were made:
- Substituents : The presence of halogens such as bromine and chlorine enhanced anticancer activity.
- Functional Groups : Replacement of NH with CH₂ or C=O with C=S was explored to optimize biological activity.
- Toxicity Predictions : In silico ADMET predictions showed that compounds adhered to Lipinski's rule of five, indicating good bioavailability with some potential hepatotoxicity concerns .
Case Studies
A notable study evaluated multiple derivatives of the isoindoline structure against a panel of 56 cancer cell lines, revealing that certain substitutions led to enhanced potency against specific cancer types. For instance, the substitution of a bromo group on the N-phenyl ring significantly improved activity against renal and melanoma cancers .
Q & A
Q. What are the recommended synthetic routes for preparing 1,3-dioxoisoindolin-2-yl esters, such as 1,3-dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate?
A common method involves coupling activated esters (e.g., 1,3-dioxoisoindoline derivatives) with carboxylic acids or their derivatives. For example, ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized via esterification using tert-butoxycarbonyl (Boc)-protected intermediates under mild acidic conditions . Catalytic agents like ammonium acetate may facilitate condensation reactions between acetylated precursors and aromatic aldehydes (e.g., 4-chlorophenyl derivatives), as seen in analogous pyridinone syntheses . Post-synthesis purification typically involves column chromatography, followed by characterization via - and -NMR to confirm regiochemistry and ester integrity .
Q. How should researchers validate the purity and structural integrity of this compound?
High-resolution NMR (, ) is critical for structural validation. For instance, the 1,3-dioxoisoindolin-2-yl moiety exhibits distinct aromatic proton signals between δ 7.8–8.2 ppm, while the 4-chlorophenyl group shows a characteristic singlet for the para-substituted chlorine atom . Mass spectrometry (ESI-TOF) can confirm molecular weight, and HPLC (≥98% purity) ensures absence of unreacted intermediates. Crystallization trials in solvents like chloroform/hexane may yield single crystals for X-ray diffraction, which provides definitive structural confirmation .
Advanced Research Questions
Q. What crystallographic strategies resolve ambiguities in refining the structure of 1,3-dioxoisoindolin-2-yl derivatives?
Use SHELX software (e.g., SHELXL) for refinement, leveraging its robustness in handling anisotropic displacement parameters and twinning . Key steps include:
- Data collection : Optimize redundancy with high-resolution detectors (e.g., Agilent SuperNova) to achieve completeness >99% .
- Hydrogen bonding : Assign using geometric criteria (e.g., N–H⋯O distances ~2.8–3.0 Å, angles ~160–170°) and validate via Hirshfeld surface analysis .
- Discrepancy resolution : Cross-validate R factors () with WinGX for geometry optimization and ORTEP for visualizing thermal ellipsoids . Contradictions in bond lengths (e.g., C–C variations >0.01 Å) may indicate disorder, requiring alternative refinement models .
Q. How can intermolecular interactions (e.g., π–π stacking) influence the solid-state properties of this compound?
In crystal lattices, π–π interactions between isoindolin-1,3-dione rings and chlorophenyl groups stabilize molecular packing. For example, centroid-to-centroid distances of 3.47–3.73 Å indicate moderate stacking, while C–H⋯O hydrogen bonds (2.5–2.7 Å) contribute to 3D network formation . Computational tools like Mercury can map interaction fingerprints, and thermal analysis (DSC/TGA) can correlate packing efficiency with melting points or stability.
Q. What experimental design considerations are critical for studying the reactivity of the 4-chlorophenylacetate moiety?
- Solvent selection : Use aprotic solvents (e.g., DMF, THF) to avoid hydrolysis of the ester group.
- Stability assays : Monitor degradation under UV light or elevated temperatures via HPLC .
- Functionalization : The 4-chlorophenyl group can undergo Suzuki coupling or nucleophilic aromatic substitution. For example, replace chlorine with amino groups using Pd catalysts and Boc-protected amines .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in NMR data for structurally similar derivatives?
- Chemical shift conflicts : Compare observed shifts with computed values (DFT/B3LYP/6-311+G(d,p)) to identify electronic effects from substituents .
- Coupling constants : Anomalies in (e.g., para-substituted aryl groups) may indicate conformational flexibility or solvent polarity effects .
- Validation : Cross-reference with databases (e.g., CCDC for crystallographic data) to resolve ambiguities .
Q. Why might refinement statistics (e.g., R factors) vary across crystallographic studies of analogous compounds?
Variations arise from data quality (resolution, completeness) and refinement protocols. For example:
Q. Methodological Resources
- Crystallography : SHELX suite for refinement , WinGX for data processing , CrysAlis PRO for absorption correction .
- Synthesis : Boc-protection strategies for ester stability , ammonium acetate as a condensation catalyst .
- Characterization : Agilent NMR (500 MHz) for high-resolution data , Hirshfeld analysis for intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
